![molecular formula C20H22N4O3S B2421424 N-(4-ethylphenyl)-3-methyl-5-[(4-methylphenyl)sulfamoyl]-1H-pyrazole-4-carboxamide CAS No. 1305277-11-5](/img/structure/B2421424.png)
N-(4-ethylphenyl)-3-methyl-5-[(4-methylphenyl)sulfamoyl]-1H-pyrazole-4-carboxamide
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Overview
Description
N-(4-ethylphenyl)-3-methyl-5-[(4-methylphenyl)sulfamoyl]-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C20H22N4O3S and its molecular weight is 398.48. The purity is usually 95%.
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Scientific Research Applications
Asymmetric Synthesis via π-Stacking Interaction
The π-stacking interaction, a crucial noncovalent force in organic chemistry, plays a pivotal role in stabilizing structures and transition states. In asymmetric synthesis, it influences selectivities such as chemo-, regio-, and stereoselectivities. Recent examples highlight how π-stacking interactions control asymmetric synthesis:
- Auxiliary-Induced Asymmetric Synthesis : Various auxiliaries, including cyclohexane-based arenecarbonyl, arylacetyl, N-arylcarboxamide, and aryl carboxylate auxiliaries, have been employed to achieve asymmetric induction .
- Multilayer 3D Chiral Molecules : The compound’s unique properties enable the design of intricate 3D chiral architectures .
Photodynamic Antimicrobial Activity
The compound’s photophysical properties make it a promising candidate for antibacterial photodynamic therapy. Specifically:
- Benzoporphyrin Derivative : Synthesized as 5,10,15,20-tetrakis(4-ethylphenyl) porphyrin (TEtPP), it exhibits excellent photophysical properties (quantum yield of fluorescence and singlet oxygen generation). Researchers are exploring its potential as an antimicrobial agent .
Mechanism of Action
Target of Action
Similar compounds have been found to interact withPyruvate dehydrogenase [lipoamide] kinase isozyme 2, mitochondrial . This enzyme plays a crucial role in the regulation of the pyruvate dehydrogenase complex, a critical multi-enzyme complex involved in glucose metabolism .
Mode of Action
Based on its structural similarity to other sulfamoyl compounds, it may act by binding to its target enzyme and modulating its activity .
Biochemical Pathways
The compound likely affects the pyruvate dehydrogenase pathway , given its potential target . This pathway is crucial for the conversion of pyruvate, a product of glycolysis, into acetyl-CoA, which enters the citric acid cycle for energy production .
Pharmacokinetics
These properties are critical for understanding the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
Modulation of the pyruvate dehydrogenase complex could potentially alter energy metabolism within cells .
Action Environment
Environmental factors such as pH, temperature, and the presence of other interacting molecules can influence the compound’s action, efficacy, and stability .
properties
IUPAC Name |
N-(4-ethylphenyl)-3-methyl-5-[(4-methylphenyl)sulfamoyl]pyrazolidine-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O3S/c1-4-15-7-11-16(12-8-15)21-19(25)18-14(3)22-23-20(18)28(26,27)24-17-9-5-13(2)6-10-17/h5-12,14,18,20,22-24H,4H2,1-3H3,(H,21,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWAAOIQWQANMNR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2C(NNC2S(=O)(=O)NC3=CC=C(C=C3)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethylphenyl)-3-methyl-5-[(4-methylphenyl)sulfamoyl]-1H-pyrazole-4-carboxamide |
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